molecular formula C8H17NO3 B1450673 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol CAS No. 2199245-37-7

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Cat. No. B1450673
M. Wt: 175.23 g/mol
InChI Key: RLEGXGOEGZGVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol” is a chemical compound with the molecular formula C8H17NO3 . It has a molecular weight of 175.23 g/mol.

Scientific Research Applications

Bioproduction and Downstream Processing

Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol

This review highlights the significant cost associated with the separation of diols from fermentation broth in microbial production. Techniques such as evaporation, distillation, and membrane filtration are discussed. The paper emphasizes the need for improvements in yield, purity, and energy consumption in the downstream processing of biologically produced diols (Zhi-Long Xiu & A. Zeng, 2008).

Flavor Compounds in Foods

Branched chain aldehydes production and breakdown pathways and relevance for flavour in foods

This paper reviews the production and degradation of branched aldehydes from amino acids, significant for flavor in many food products. It underlines the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes (B. Smit, W. Engels, & G. Smit, 2009).

Chemical Production from Glycerol

Sustainable value-added C3 chemicals from glycerol transformations

This review focuses on the conversion of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-propanediol. It discusses the importance of developing heterogeneous catalysts for efficient processes and the recent progress in this area, highlighting the potential for sustainable and atomically economic production of C3 chemicals from glycerol (Yuan Wang, Yang Xiao, & G. Xiao, 2019).

properties

IUPAC Name

2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEGXGOEGZGVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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